molecular formula C31H34N2O B12839961 2,5-Bis[2-(1,3,3-trimethyl-1,3-dihydro-2h-indol-2-ylidene)ethylidene]cyclopentanone

2,5-Bis[2-(1,3,3-trimethyl-1,3-dihydro-2h-indol-2-ylidene)ethylidene]cyclopentanone

Cat. No.: B12839961
M. Wt: 450.6 g/mol
InChI Key: SIWKBGVGJRAPKY-YZSQRFNQSA-N
Attention: For research use only. Not for human or veterinary use.
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Mechanism of Action

The mechanism of action of 2,5-Bis[2-(1,3,3-trimethyl-1,3-dihydro-2h-indol-2-ylidene)ethylidene]cyclopentanone involves its interaction with various molecular targets and pathways. The compound’s indole moieties can interact with biological macromolecules, such as proteins and nucleic acids, leading to various biological effects . These interactions may involve hydrogen bonding, π-π stacking, and other non-covalent interactions .

Comparison with Similar Compounds

Properties

Molecular Formula

C31H34N2O

Molecular Weight

450.6 g/mol

IUPAC Name

(2E,5E)-5-[(2Z)-2-(1,3,3-trimethylindol-2-ylidene)ethylidene]-2-[(2E)-2-(1,3,3-trimethylindol-2-ylidene)ethylidene]cyclopentan-1-one

InChI

InChI=1S/C31H34N2O/c1-30(2)23-11-7-9-13-25(23)32(5)27(30)19-17-21-15-16-22(29(21)34)18-20-28-31(3,4)24-12-8-10-14-26(24)33(28)6/h7-14,17-20H,15-16H2,1-6H3/b21-17+,22-18+,27-19-,28-20+

InChI Key

SIWKBGVGJRAPKY-YZSQRFNQSA-N

Isomeric SMILES

CC\1(C2=CC=CC=C2N(/C1=C/C=C/3\CC/C(=C\C=C/4\C(C5=CC=CC=C5N4C)(C)C)/C3=O)C)C

Canonical SMILES

CC1(C2=CC=CC=C2N(C1=CC=C3CCC(=CC=C4C(C5=CC=CC=C5N4C)(C)C)C3=O)C)C

Origin of Product

United States

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